molecular formula C7H7NO B1209532 4-Aminobenzaldehyde CAS No. 556-18-3

4-Aminobenzaldehyde

Cat. No. B1209532
CAS RN: 556-18-3
M. Wt: 121.14 g/mol
InChI Key: VATYWCRQDJIRAI-UHFFFAOYSA-N
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Description

4-Aminobenzaldehyde is a chemical compound utilized as a bifunctional linker in the synthesis of covalent organic frameworks (COFs). Its ability to tune lattice parameters and porosity in COFs highlights its significance in expanding the structural diversity and complexity of imine-linked COFs (Qing-Ting Sun et al., 2022).

Synthesis Analysis

The synthesis of 4-Aminobenzaldehyde and its derivatives can be achieved through various methods. A notable method involves the Vilsmeier reaction of N-methyl-N-substituted aniline with DMF and BTC, yielding high purity products (Tong Guo-tong, 2009). Additionally, an automated synthesis procedure has been developed for 4-[18F]fluorobenzaldehyde, showcasing its application in clinical routine for amino-oxy functionalized peptide labeling (Antonio Speranza et al., 2009).

Molecular Structure Analysis

The molecular structure and chemical transformations of 4-Aminobenzaldehyde have been thoroughly studied. Research has shown the possibility of nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines, leading to various derivatives (O. Nurkenov et al., 2013). The crystal structure of a β-cyclodextrin-4-aminobenzaldehyde inclusion compound also provides insight into its supramolecular assembly and hydrogen-bond network (Sun Xiu-mei, 2006).

Chemical Reactions and Properties

Chemical reactions involving 4-Aminobenzaldehyde include the synthesis of (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide through condensation with sulfadiazine, showcasing its versatility in forming complex structures (S. Sowrirajan et al., 2022).

Physical Properties Analysis

The study of 4-Aminobenzaldehyde's physical properties is essential in understanding its stability and application potential. The preparation and application of its polymer, for instance, reveal its conductivity and corrosion resistance, indicating its usefulness in various applications (Jiang Ri-shan, 2008).

Chemical Properties Analysis

The chemical properties of 4-Aminobenzaldehyde, including its ability to form inclusion compounds and its reactivity towards the formation of Schiff base monomers and their derivatives, highlight its chemical versatility and application in material science (I. Kaya et al., 2012).

Scientific Research Applications

Polymer Preparation and Application

4-Aminobenzaldehyde, derived from 1-methyl-4-nitrobenzene, has been used to prepare polymers via the galvanostatic method. These polymers exhibit cohesive force performance, corrosion resistance, and certain electrical conductivity. Their compatibility with stainless steel is notably better than with epoxy resin, suggesting potential applications in corrosion-resistant coatings and conductive materials (Jiang Ri-shan, 2008).

Liquid-phase Oxidation Process

In the synthesis of 4-aminobenzaldehyde, its liquid-phase oxidation process has been studied. Using ozone in the presence of a manganese/bromide catalyst, 4-aminobenzaldehyde can be efficiently produced. This process is significant for its high yield and efficiency, suggesting its importance in industrial synthesis of 4-aminobenzaldehyde and related compounds (A. Galstyan et al., 2012).

Electron Donor Strengths

Research on the electron-donor abilities of aminophenyl systems, including 4-aminobenzaldehyde, has been conducted using density functional theory calculations. These studies are crucial for understanding the electron-transfer processes and pi-electron donor strengths in various chemical reactions, which is vital for developing new materials and catalysts (O. Kwon et al., 2005).

Synthesis of N-Heterocyclic Chalcone Derivatives

4-Aminobenzaldehyde is used in the synthesis of heterocyclic chalcone derivatives. These compounds show potential as anti-cancer agents, providing a foundation for further research into their uses in cancer therapy. The synthesis involves Claisen-Schmidt condensation with 2-hydroxyacetophenone and demonstrates significant biological activity against breast cancer cells (B. Fegade & S. Jadhav, 2022).

Covalent Organic Frameworks

4-Aminobenzaldehyde has been utilized as a bifunctional linker in the synthesis of covalent organic frameworks (COFs). The addition of this compound allows for tuning of lattice parameters, crystallinity, and porosity of the COFs, expanding the possibilities for creating more complex and diverse structures in material science (Qing-Ting Sun et al., 2022).

Simple Synthetic Route to 4-Aminobenzaldehydes

An efficient synthetic route to create 4-aminobenzaldehydes from anilines has been developed, showcasing the versatility of 4-aminobenzaldehyde in chemical synthesis. This method highlights its importance as an intermediate in various chemical processes (B. Liedholm, 1992).

Photoreduction Processes on TiO₂

Research exploring the role of photogenerated electrons in the reduction of 4-nitrobenzaldehyde to 4-aminobenzyl alcohol on TiO2 provides insights into the photocatalytic properties of 4-aminobenzaldehyde. Such studies are essential for understanding and optimizing photoreduction processes in environmental and energy applications (A. Molinari et al., 2014).

properties

IUPAC Name

4-aminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYWCRQDJIRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060299
Record name Benzaldehyde, 4-amino-
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Aminobenzaldehyde

CAS RN

556-18-3, 28107-09-7
Record name 4-Aminobenzaldehyde
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Record name 4-Aminobenzaldehyde
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Record name Benzaldehyde, homopolymer
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Record name Benzaldehyde, 4-amino-
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Record name Benzaldehyde, 4-amino-
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Record name 4-aminobenzaldehyde
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Record name 4-AMINOBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

172 mg (1.60 mmol) of 4-toluidine were reacted analogously to Example 1 in the presence of 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide. After a reaction time of 22 hours, the reaction solution was brought to pH 8 with 2M NaOH, extracted with chloroform and examined by NMR spectroscopy. Yield 62% of 4-aminobenzaldehyde.
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Synthesis routes and methods II

Procedure details

To a solution of 4-nitrobenzaldehyde (2.0 g, 0.133 mol) in acetic acid (150 mL) and water (15 mL) was added iron powder (1.48 g, 0.265 mol). The reaction was stirred overnight at room temperature. The mixture was filtered and extracted with dichloromethane (50 mL×3). Then the organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography (eluting with 10% ethyl acetate in petroleum ether) to afford 1.2 g of the pure product (yield was 75%).
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2 g
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15 mL
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1.48 g
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Yield
75%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The procedure of Example 1 was followed except that 3.2 g (4.8% by weight of the p-nitrotoluene) of dimethylsulfoxide were substituted for the N,N-dimethylformamide, to obtain 38.3 g (0.317 mol) of p-aminobenzaldehyde and then 39.1 g (0.320 mol) of p-hydroxybenzaldehyde. Thus, the yield of the p-hydroxybenzaldehyde was 65.8%, based on the weight of p-nitrotoluene used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzaldehyde
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4-Aminobenzaldehyde
Reactant of Route 3
4-Aminobenzaldehyde
Reactant of Route 4
4-Aminobenzaldehyde
Reactant of Route 5
4-Aminobenzaldehyde
Reactant of Route 6
4-Aminobenzaldehyde

Citations

For This Compound
746
Citations
MJ Sharif, S Yamazoe, T Tsukuda - Topics in Catalysis, 2014 - Springer
… [14] and we found that the selectivity to 4-aminobenzaldehyde is dependent on the metal: Ir … and found that the selectivity to 4-aminobenzaldehyde increased with an increase in the Cu …
Number of citations: 19 link.springer.com
OA Nurkenov, SD Fazylov, AE Arinova… - Russian Journal of …, 2013 - Springer
A possibility of nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave …
Number of citations: 7 link.springer.com
O Oni, KA Bello, MA Shibdawa - IOSR Journal of Applied Chemistry, 2019 - academia.edu
Monoazo disperse dyes were synthesized from 4-aminobenzaldehyde and 4–amino-3-nitrobenzaldehyde as diazo components. The Diazonium solutions from both components were …
Number of citations: 5 www.academia.edu
K Kimura, JH Zhuang, M Kida… - Polymer …, 2003 - okayama.elsevierpure.com
Aromatic poly (azomethine) s belong to a class of high performance materials that are known because of their excellent thermal stability, good mechanical properties and environmental …
Number of citations: 7 okayama.elsevierpure.com
Q Sun, H Niu, Y Shi, Y Yang, Y Cai - Chemical Communications, 2022 - pubs.rsc.org
… We use 4-aminobenzaldehyde (ABA) as the model to verify the hypothesis. As a result, mixtures of blocks with different amounts of ABA generate a series of COFs with different lattice …
Number of citations: 1 pubs.rsc.org
M Heinenberg, H Ritter - Macromolecular Chemistry and …, 1999 - Wiley Online Library
… monomers were synthesized: N‐(2‐methacryloyloxyethyl)‐N‐ethyl‐4‐aminobenzaldehyde (19 a), N‐(2‐acryloyloxyethyl)‐N‐ethyl‐4‐aminobenzaldehyde (19 b), 2‐(N′‐ethyl‐4‐…
Number of citations: 25 onlinelibrary.wiley.com
R Teimuri-Mofrad, K Rahimpour… - Journal of the Iranian …, 2020 - Springer
… For this purpose, initially we prepared the 4-aminobenzaldehyde derivatives via … The Knoevenagel condensation of DHA with 4-aminobenzaldehyde derivatives results in the desired …
Number of citations: 9 link.springer.com
VP Gubskaya, NP Konovalova, IA Nuretdinov… - Russian chemical …, 2002 - Springer
… Heating a mixture of fullerene C60, sarcosine, and N,N bis(2 chloroethyl) 4 aminobenzaldehyde in toluene (Scheme 1) afforded a mixture of a monoadduct and polyadducts. Compound …
Number of citations: 10 link.springer.com
LL Lai, CH Ho, YJ Lin, E Wang, YH Liu… - Helvetica chimica …, 2002 - Wiley Online Library
… salt can be synthesized from freshly prepared 4aminobenzaldehyde [8], the storage of the … the commercially available poly(4-aminobenzaldehyde) in hot tetrafluoroboric acid and then …
Number of citations: 12 onlinelibrary.wiley.com
M Idrees, S Hussain, A Salam - Journal of Fluorescence, 2023 - Springer
Phenanthrene fluorescence quenching in anionic micellar system of sodium dodecyl sulphate (SDS) was explored for the development of a sensitive and selective method for a group …
Number of citations: 1 link.springer.com

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